molecular formula C8H10N2O2 B2591938 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- CAS No. 79960-24-0

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-

Cat. No.: B2591938
CAS No.: 79960-24-0
M. Wt: 166.18
InChI Key: FKJVYIOTRBELHH-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is a chemical compound with the molecular formula C8H10N2O2. It is an ester derivative of 2-propenoic acid, featuring a methyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- typically involves the esterification of 2-propenoic acid with 3-(1-methyl-1H-imidazol-5-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(1H-imidazol-5-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is unique due to the specific positioning of the methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Biological Activity

Overview

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-, also known as (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, is a compound characterized by an imidazole ring and an acrylic acid moiety. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 154.18 g/mol
  • CAS Number : 70346-52-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can act as a ligand for metal ions and participate in various biochemical pathways. The acrylic acid moiety enables it to undergo nucleophilic reactions, influencing cellular processes such as signaling and metabolic pathways.

Biological Activities

Research has shown that (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester exhibits several biological activities:

Antimicrobial Activity

Studies indicate that compounds with imidazole structures often display antimicrobial properties. For instance, related compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. Research has shown that certain imidazole derivatives can significantly reduce NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The structure allows for interaction with DNA and other cellular components, potentially leading to apoptosis in malignant cells. Detailed studies are needed to establish specific cytotoxic profiles and mechanisms.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated MIC values of 4–8 μg/mL against resistant strains .
Anti-inflammatory Activity Inhibition of NF-kB at concentrations as low as 1 mM; comparable efficacy to established anti-inflammatory drugs .
Cytotoxicity Induced apoptosis in various cancer cell lines; further investigation required to elucidate mechanisms .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, it is useful to compare it with other compounds possessing similar structural features:

CompoundStructureBiological Activity
ImidazoleBasic structureBroad applications in antimicrobial and antifungal activities
HistidineAmino acid containing an imidazole ringEssential for protein synthesis and enzyme function
MetronidazoleAntimicrobial agentEffective against anaerobic bacteria and protozoa

Properties

IUPAC Name

methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJVYIOTRBELHH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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